Home > Products > Building Blocks P11863 > 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide - 1169402-51-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Catalog Number: EVT-1717835
CAS Number: 1169402-51-0
Molecular Formula: C12H17BN2O3
Molecular Weight: 248.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Compound Description: This compound serves as a synthetic intermediate and incorporates both a nitrogen-containing heterocycle and a borate ester group. [] It is synthesized via nucleophilic substitution and Suzuki reactions. []

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

  • Compound Description: This compound is a pharmaceutical intermediate composed of indoline, boronate, and tert-butylcarbonyl groups. [] Its synthesis starts with 5-bromoindole as the initial material. []

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)-1H-indole-1-carboxylate

  • Compound Description: This indole compound is synthesized through a three-step substitution reaction, starting from an unspecified material. []

1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

  • Compound Description: This compound is synthesized through a two-step method and its structure is characterized using X-ray diffraction. []

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

  • Compound Description: This compound is synthesized from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. []

1-Chloro-3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

  • Compound Description: This compound is an aryl boron derivative, synthesized through an iridium-catalyzed C-H borylation reaction. []

2-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole

  • Compound Description: This compound is a heteroarylboron derivative, synthesized via an iridium-catalyzed C-H borylation reaction. []

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate

  • Compound Description: This compound is a derivative of tryptophan, synthesized by a direct C7 functionalization of N-Boc-L-tryptophan methyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of an iridium catalyst. []

N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline

  • Compound Description: This compound features a polarized π-system due to resonance between the N—C(H)=C(H)—B and ionic N+=C(H)—C(H)=B− canonical forms. []

Methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This compound is a boric acid ester intermediate with a benzene ring, obtained through a three-step substitution reaction. []

(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound is a boric acid ester intermediate with a benzene ring, obtained via a three-step substitution reaction. []

9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole

  • Compound Description: This compound, a Z isomer, is structurally related to its E isomer, 9-[(E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole, and exhibits a polarized π-system due to resonance. [] The reduced planarity of the Z-isomer, compared to the E-isomer, results in a decrease in the contribution of the N+=C(H)—C(H)=B− canonical structure. []

tert-Butyl 2-[(Benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate

  • Compound Description: This compound is an orthogonally protected analog of aspartic acid, an amino acid, where the side chain carboxylic acid is replaced with a boronic acid moiety. [] It is synthesized by alkylating N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate. []

9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Compound Description: This compound is a building block for synthesizing new carbazole derivatives, which hold potential as pharmaceutically active compounds. [] It is derived from its precursor, 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole. []

6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole

  • Compound Description: This bromocarbazole compound is a precursor used in the synthesis of 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. []

2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Compound Description: This compound represents the first reported structure of a pyridin-2-ylboron derivative. [] Its structural features and reactivity are compared to its regioisomer, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. []

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Compound Description: This compound is frequently compared with its regioisomer, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, in terms of structural features and chemical reactivity. []

3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Compound Description: This compound is structurally characterized by X-ray diffraction, and its molecular structure is reported. []

Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a novel Biginelli compound featuring a boronate ester group. [] It is synthesized through a lithium bromide-catalyzed reaction and its crystal structure reveals two independent molecules in the asymmetric unit. []

tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Compound Description: This compound serves as an essential intermediate in the synthesis of various biologically active compounds, including crizotinib, a medication used to treat certain types of lung cancer. [] Its synthesis involves a three-step process using tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. []

9-[(E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole

  • Compound Description: This compound is a simple olefinic compound with both B and N atoms in a trans configuration. [] Its structure is similar to 9-ethenylcarbazole and other ethenylboronic ester derivatives. []

2,4-Diphenyl-1,3-bis(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-buta-1Z,3E-diene

  • Compound Description: This compound features a 1Z,3E-butadiene moiety with two pinacol boronate functional groups. []

1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone

  • Compound Description: The molecule in this compound adopts a nearly planar conformation. []

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Compound Description: The molecule in this compound adopts a nearly planar conformation. []

3‐(4,4,5,5‐Tetra­methyl‐1,3,2‐dioxaborolan‐2‐yl)aniline

  • Compound Description: In this compound, the amino group is less pyramidal than in aniline, and only one of its H atoms forms a strong hydrogen bond. []

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Compound Description: This compound is a key intermediate in the development of a potential cancer treatment drug. [] The stable isotope labeled version of this compound was synthesized using [13C42H3] N-methylpyrazole, which was prepared from commercially available diethyl [13C3] malonate and [13C2H3] iodomethane via a novel bisacetal cyclisation. []

(Z)‐1‐Phenyl‐3‐[3‐(4,4,5,5‐tetra­methyl‐1,3,2‐dioxaborolan‐2‐­yl)phenyl­amino]but‐2‐en‐1‐one

  • Compound Description: This compound is the first boron-containing enaminone to be characterized by X-ray diffraction. []

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Compound Description: In the structure of this compound, the carbazole skeleton is essentially planar and is oriented at a dihedral angle of 65.0 (3)° with respect to the adjacent phenyl ring. []

5,10,15-triphenyl-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin

  • Compound Description: This compound's crystal structure reveals conformational distortion characterized by a mix of ruffled, saddle, and in-plane distortion modes. []

Tributyl ((1E,3E)‐4‐(4,4,5,5‐Tetramethyl)‐(1,2,3‐dioxaborolan‐2‐yl)buta‐1,3‐dienyl)stannane

  • Compound Description: This compound acts as a vinyl nucleophile in palladium-mediated cross-coupling reactions. []

4,8‐Dimethyl‐2‐(4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolan‐2‐yl)‐1,3,6,2‐dioxazaborocane

  • Compound Description: This compound acts as a boron source, especially when used with a copper catalyst, to introduce a pinacol boronic ester onto electron-deficient alkenes and alkynes. []

4,4,5,5-Tetramethyl-2-[1,3,6,8-tetrabromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl]-1,3,2-dioxaborolane

  • Compound Description: The molecular structure of this compound exhibits a center of inversion. []

1,3-Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate

  • Compound Description: The title compound has approximate C2 symmetry, but no crystallographically imposed molecular symmetry. []

5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole

  • Compound Description: This compound is synthesized as a single regioisomer through a novel [3+2]-cycloaddition reaction of alkynylboronates and nitrile oxides. []

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

  • Compound Description: This compound exhibits an unusual bend conformation. In the crystal structure, the B atom of one molecule forms an intermolecular dative bond with the N atom of an adjacent molecule, which is an uncommon occurrence in crystals of boronic derivatives. []

2‐Propenal, 3‐(4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolan‐2‐yl)‐(2E)

  • Compound Description: This compound is utilized as both a diene and a dienophile in cycloaddition reactions, and also serves as an electrophile in 1,2-addition reactions. []

9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene

  • Compound Description: This compound's structure prevents intermolecular aromatic interactions due to the presence of two octyl chains attached to the central carbon atom of the fluorene unit. []

N-[(Benzyl­carbamo­yl)(phen­yl)meth­yl]-N-[3-(4,4,5,5-tetra­methyl-1,3,2-dioxaborolan-2-yl)phen­yl]benzamide

  • Compound Description: This compound is easily synthesized via an Ugi four-component reaction (U-4CR), which involves the condensation of benzoic acid, benzaldehyde, benzyl isocyanide, and an aniline derivative containing a boronate ester group. []
Overview

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is an organic compound that combines a boronic ester group with a nicotinamide structure. This compound is recognized for its significance in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. It is primarily utilized as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Source

The compound is synthesized through methods involving the borylation of nicotinamide derivatives. The availability of this compound can be found through various chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information on its properties and applications .

Classification

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide falls under the category of boronic esters. Its classification is significant in the context of organic chemistry, particularly in reactions involving nucleophiles and electrophiles.

Synthesis Analysis

Methods

The synthesis typically involves a palladium-catalyzed cross-coupling reaction. One common method includes the reaction between a halogenated nicotinamide and bis(pinacolato)diboron. The reaction conditions usually require a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide at elevated temperatures.

Technical Details

The synthetic route can be summarized as follows:

  1. Starting Materials: Halogenated nicotinamide and bis(pinacolato)diboron.
  2. Catalyst: Palladium complex (e.g., Pd(dppf)Cl2).
  3. Base: Potassium carbonate.
  4. Solvent: Dimethylformamide.
  5. Temperature: Elevated temperatures are typically employed to facilitate the reaction.

Industrial production may utilize optimized conditions for higher yields and purity, often employing continuous flow reactors to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular formula for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is C13H19BN2O3. The structure features a boronic ester moiety attached to the nicotinamide backbone.

Data

  • Molecular Weight: 247.15 g/mol
  • CAS Number: 1169402-51-0
  • Appearance: Typically appears as a white to light yellow solid.
Chemical Reactions Analysis

Types of Reactions

This compound participates in several types of chemical reactions:

  • Oxidation: The boronic ester can be oxidized to form boronic acids.
  • Reduction: The nicotinamide moiety can undergo reduction under specific conditions.
  • Substitution: It can engage in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or sodium perborate.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in organic solvents.
Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide primarily revolves around its participation in cross-coupling reactions. The boronic ester acts as a nucleophile that reacts with electrophilic partners facilitated by a palladium catalyst. The process involves several key steps:

  1. Oxidative Addition: The palladium complex reacts with the electrophile.
  2. Transmetalation: The boron-containing compound transfers its substituent to the palladium complex.
  3. Reductive Elimination: Formation of the desired product occurs as the palladium returns to its original oxidation state.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 125 °C.
  • Solubility: Soluble in methanol; insoluble in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but is sensitive to light and air. Proper storage under inert conditions is recommended to maintain integrity .

Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has several applications across various fields:

  • Organic Synthesis: Serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.
  • Biochemical Research: Investigated for potential roles in enzyme inhibition and as probes in biochemical assays.
  • Medicinal Chemistry: Explored for therapeutic applications and as precursors for drug development.
  • Industrial Uses: Utilized in the synthesis of advanced materials and intermediates in pharmaceutical production .

This compound's versatility makes it an essential component in modern synthetic chemistry and pharmaceutical development.

Properties

CAS Number

1169402-51-0

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Molecular Formula

C12H17BN2O3

Molecular Weight

248.09 g/mol

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(14)16)6-15-7-9/h5-7H,1-4H3,(H2,14,16)

InChI Key

NJLZODHYCOZPBJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.